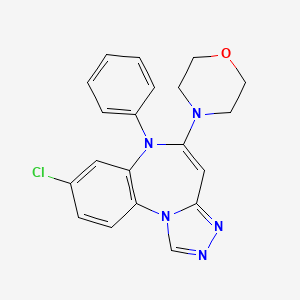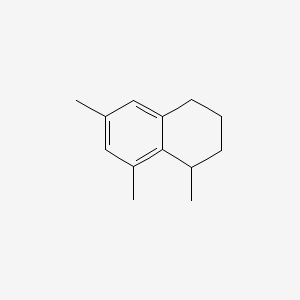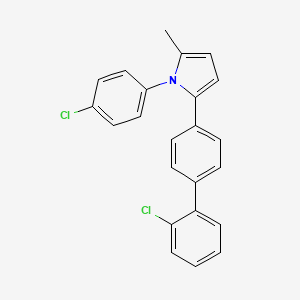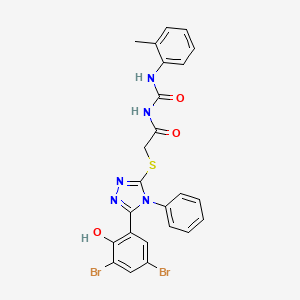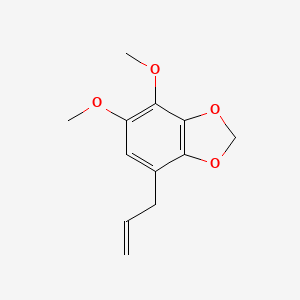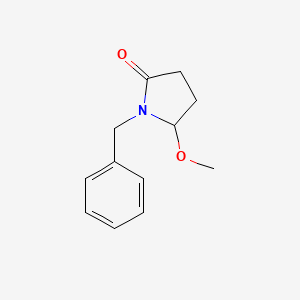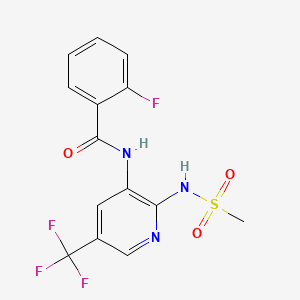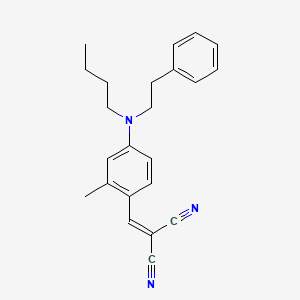
Propanedinitrile, ((4-(butyl(2-phenylethyl)amino)-2-methylphenyl)methylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile, ((4-(butyl(2-phenylethyl)amino)-2-methylphenyl)methylene)- is a complex organic compound with a unique structure that includes a butyl group, a phenylethylamine moiety, and a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, ((4-(butyl(2-phenylethyl)amino)-2-methylphenyl)methylene)- typically involves multiple steps. One common method includes the reaction of a butyl-substituted phenylethylamine with a methylphenyl compound under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedinitrile, ((4-(butyl(2-phenylethyl)amino)-2-methylphenyl)methylene)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Propanedinitrile, ((4-(butyl(2-phenylethyl)amino)-2-methylphenyl)methylene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of various chemical intermediates and products
Wirkmechanismus
The mechanism by which Propanedinitrile, ((4-(butyl(2-phenylethyl)amino)-2-methylphenyl)methylene)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound of interest for further study in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Propanedinitrile, ((4-(butyl(2-phenylethyl)amino)-2-methylphenyl)methylene)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
106794-63-2 |
|---|---|
Molekularformel |
C23H25N3 |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
2-[[4-[butyl(2-phenylethyl)amino]-2-methylphenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C23H25N3/c1-3-4-13-26(14-12-20-8-6-5-7-9-20)23-11-10-22(19(2)15-23)16-21(17-24)18-25/h5-11,15-16H,3-4,12-14H2,1-2H3 |
InChI-Schlüssel |
MRABUNQYANKRGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCC1=CC=CC=C1)C2=CC(=C(C=C2)C=C(C#N)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


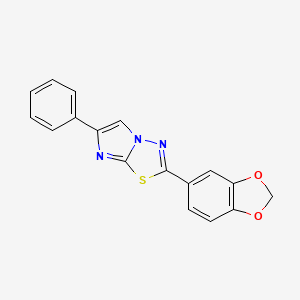


![(Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate](/img/structure/B12734693.png)
